REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[CH:4][N:3]=1.[Cl:13][C:14]1[CH:20]=[CH:19][C:18]([S:21]([N:24]2[C:33]3[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=3)[CH2:27][CH2:26][CH2:25]2)(=[O:23])=[O:22])=[CH:17][C:15]=1[NH2:16].[H-].[Na+].Cl>CN1CCCC1=O>[Cl:13][C:14]1[CH:20]=[CH:19][C:18]([S:21]([N:24]2[C:33]3[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=3)[CH2:27][CH2:26][CH2:25]2)(=[O:22])=[O:23])=[CH:17][C:15]=1[NH:16][C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[CH:4][N:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC=C1C(=O)OCC
|
Name
|
|
Quantity
|
0.69 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=C(C=C1)S(=O)(=O)N1CCCC2=CC=CC=C12
|
Name
|
|
Quantity
|
98 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 100° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=3/1−2/1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)S(=O)(=O)N1CCCC2=CC=CC=C12)NC1=NC=NC=C1C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.42 g | |
YIELD: CALCULATEDPERCENTYIELD | 41.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |